molecular formula C14H12Cl2N2O3S B6434409 N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide CAS No. 2419485-62-2

N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide

Cat. No. B6434409
CAS RN: 2419485-62-2
M. Wt: 359.2 g/mol
InChI Key: DEVDENCRPOEEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide (DCBSA) is an organic compound that has been studied extensively in the scientific community due to its potential applications in various areas such as drug discovery, biochemistry, and physiology. DCBSA is a derivative of the parent compound, 4-chlorobenzenesulfonamide (CBS), and has been modified to increase its solubility and stability in aqueous solutions. It is a white crystalline solid with a melting point of 162-163°C and a molecular weight of 287.8 g/mol.

Scientific Research Applications

N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide has been studied extensively in the scientific community due to its potential applications in various areas. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug naproxen and the antifungal drug miconazole. It has also been used as a reagent in the synthesis of other organic compounds, such as the anti-cancer drug gemcitabine. Additionally, N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide has been used in the synthesis of polymers and dyes, as well as in the production of insecticides.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its ability to be used as a reagent in the synthesis of a variety of compounds. However, there are some limitations to using N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide in laboratory experiments. It is not very soluble in organic solvents, and its potential toxicity to humans and other organisms must be taken into consideration.

Future Directions

The potential applications of N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide in various areas of scientific research are vast and still being explored. Some possible future directions for research include the development of new synthesis methods for N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide, the exploration of its potential applications in drug discovery, and the study of its biochemical and physiological effects. Additionally, further research could be conducted on its potential toxicity and its ability to inhibit the activity of enzymes involved in drug metabolism. Finally, further research could be conducted on its potential applications in the synthesis of polymers and dyes, as well as its potential use as an insecticide.

Synthesis Methods

The synthesis of N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide is relatively simple and involves the reaction of 4-chlorobenzenesulfonamide (CBS) with 2,4-dichlorobenzoyl chloride (DCBC). The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction produces N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide and sodium chloride as byproducts.

properties

IUPAC Name

N-[4-[(2,4-dichlorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDENCRPOEEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide

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